molecular formula C10H6Cl2N2O B161330 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone CAS No. 1698-58-4

5,6-Dichloro-2-phenyl-3(2H)-pyridazinone

Número de catálogo: B161330
Número CAS: 1698-58-4
Peso molecular: 241.07 g/mol
Clave InChI: BMKCLGBWAXSQQL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6-Dichloro-2-phenyl-3(2H)-pyridazinone is a pyridazinone derivative characterized by two chlorine atoms at positions 5 and 6 of the heterocyclic ring and a phenyl group at position 2. Pyridazinones are six-membered aromatic rings containing two adjacent nitrogen atoms, and substitutions at specific positions modulate their physicochemical and pharmacological properties. For instance, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives are synthesized via alkylation with halides in the presence of potassium carbonate (K₂CO₃) .

Propiedades

Número CAS

1698-58-4

Fórmula molecular

C10H6Cl2N2O

Peso molecular

241.07 g/mol

Nombre IUPAC

5,6-dichloro-2-phenylpyridazin-3-one

InChI

InChI=1S/C10H6Cl2N2O/c11-8-6-9(15)14(13-10(8)12)7-4-2-1-3-5-7/h1-6H

Clave InChI

BMKCLGBWAXSQQL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)Cl)Cl

SMILES canónico

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)Cl)Cl

Otros números CAS

1698-58-4

Sinónimos

5,6-dichloro-2-phenyl-pyridazin-3-one

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Key Pyridazinone Derivatives and Their Substitution Patterns

Compound Name Substituents Biological Activity Key Reference
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone 5-Cl, 6-Cl, 2-Ph Under investigation
6-Chloro-2-phenyl-3(2H)-pyridazinone 6-Cl, 2-Ph Not specified
6-Phenylpyridazin-3(2H)-one (PPD) 6-Ph Cardiotonic agent
Emorfazone 4-OEt, 2-Me, 5-Morpholino Analgesic, anti-inflammatory
5,6-Diphenyl-3(2H)-pyridazinone 5-Ph, 6-Ph Analgesic, anti-inflammatory

Key Observations :

  • Phenyl Group Position: The 2-phenyl substitution is shared with 6-Chloro-2-phenyl-3(2H)-pyridazinone , but the additional 5-Cl in the former could alter steric and electronic interactions.

Pharmacological Activities

Analgesic and Anti-inflammatory Effects

  • This suggests that side-chain length and terminal functional groups critically influence efficacy and safety.
  • Emorfazone: A clinically used pyridazinone, emorfazone lacks chlorine substituents but includes a morpholino group, highlighting the role of heterocyclic substitutions in modulating activity .

Antihypertensive and Vasorelaxant Effects

  • Pyridazinones with pyrrole or piperazine substituents (e.g., 6-[4-(3-chlorophenyl)piperazine]-3(2H)-pyridazinone) demonstrate vasorelaxant effects via calcium channel modulation . The dichloro-phenyl variant may exhibit similar mechanisms but requires empirical validation.

Physicochemical Properties

Table 2: Solubility and Molecular Weight Comparison

Compound Molecular Weight (g/mol) Solubility Data
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone ~279.1 (calculated) Likely low (hydrophobic Cl)
6-Phenylpyridazin-3(2H)-one (PPD) 172.18 Experimentally studied in aqueous solutions

Key Insight : Chlorine atoms increase molecular weight and reduce aqueous solubility, which may necessitate formulation strategies for in vivo applications.

Métodos De Preparación

Synthesis via Mucochloric Acid and Benzene

A foundational approach involves the Friedel-Crafts acylation of benzene with mucochloric acid (2,3-dichloromaleic anhydride) in the presence of anhydrous aluminum chloride (AlCl₃). This reaction forms 3,4-dichloro-5-phenylfuran-2(5H)-one, a key intermediate. Subsequent treatment with hydrazine hydrate in N,N-dimethylformamide (DMF) at 80°C induces ring expansion, yielding 5-chloro-6-phenylpyridazin-3(2H)-one. While this method produces a mono-chlorinated pyridazinone, it provides a scaffold for further chlorination.

Optimization Insights :

  • Solvent : DMF outperforms ethanol or acetic acid, enhancing reaction efficiency.

  • Temperature and Time : Heating at 80°C for 40 minutes maximizes yield (68%).

  • Challenges : Residual chlorine positioning necessitates post-synthetic modifications for di-chlorination.

Halogenation of Pyridazinone Precursors

Direct Chlorination of 2-Phenylpyridazin-3(2H)-one

4,5-Dichloro-2-phenyl-3(2H)-pyridazinone, a structural analog, is synthesized via ammonolysis of 4,5-dichloro-2-phenylpyridazin-3(2H)-one under pressurized conditions. Although this method targets 4-chloro-5-amino derivatives, it highlights the reactivity of dichlorinated precursors. Adapting this protocol with alternative nucleophiles or chlorinating agents could enable selective 5,6-dichlorination.

Key Reaction Parameters :

  • Catalysts : 4-Hydroxyphenyl-acetic acid or 4-hydroxybenzoic acid improve yields (91%) by neutralizing HCl byproducts.

  • Conditions : Reactions proceed at 50–150°C in aqueous ammonia, emphasizing the role of temperature in regioselectivity.

Hydrazine-Mediated Cyclization and Subsequent Chlorination

Cyclization of Phenylhydrazine Derivatives

A generalized route involves condensing 2-phenylhydrazine with carbonyl compounds (e.g., diketones or ketoesters) to form pyridazinone intermediates. Subsequent chlorination with agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) introduces chlorine atoms at positions 5 and 6.

Mechanistic Considerations :

  • Cyclization : Intramolecular dehydration forms the pyridazinone core.

  • Chlorination : Electrophilic aromatic substitution targets electron-deficient positions, guided by the ring’s electronic environment.

Example Protocol :

  • React 2-phenylhydrazine with levulinic acid to form a dihydropyridazinone.

  • Treat with PCl₅ in refluxing toluene to achieve di-chlorination.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey Reagents/ConditionsYieldAdvantagesLimitations
Friedel-Crafts/HydrazineMucochloric acid, benzeneAlCl₃, DMF, 80°C68%High regioselectivityMono-chlorination requires further steps
Ammonolysis4,5-Dichloro-pyridazinoneNH₃, 4-hydroxyphenyl-acetic acid91%High yield, scalableTargets 4,5-dichloro isomer
Hydrazine Cyclization2-Phenylhydrazine, diketonesPCl₅, refluxing toluene~50%Flexible substrate scopeMulti-step, moderate yield

Mechanistic Insights and Regiochemical Control

The electronic effects of the pyridazinone ring dictate chlorination patterns. Quantum mechanical calculations suggest that the carbonyl group at position 3 deactivates the ring, directing electrophiles to positions 5 and 6. Steric effects from the phenyl group at position 2 further enhance selectivity.

Critical Factors :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states during cyclization.

  • Catalyst Choice : Lewis acids like AlCl₃ facilitate Friedel-Crafts reactions but require stringent moisture control.

Industrial-Scale Considerations

Process Optimization

Large-scale synthesis prioritizes cost efficiency and safety. The ammonolysis route is preferred for its high yield and minimal byproducts. However, chlorination methods using PCl₅ pose handling challenges due to corrosive reagents.

Safety Protocols :

  • Chlorinating Agents : Substitute PCl₅ with safer alternatives like N-chlorosuccinimide (NCS) where feasible.

  • Waste Management : Neutralize HCl byproducts with aqueous bases to prevent equipment corrosion .

Q & A

Basic Research Questions

What are the synthetic routes for 4,5-dichloro-2-phenyl-3(2H)-pyridazinone, and what critical reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation followed by hydrazine cyclization. For example:

  • Step 1: Friedel-Crafts reaction of mucochloric acid (1) with aryl derivatives forms dichlorophenylfuranone intermediates (e.g., compound 2 in ).
  • Step 2: Hydrazine hydrate treatment eliminates HCl and generates the pyridazinone core (compound 3 , ).
  • Step 3: N-Alkylation or halogenation introduces substituents. For 4,5-dichloro derivatives, chlorination at positions 4 and 5 is achieved using POCl₃ or SOCl₂ under reflux .
    Key Conditions:
  • Temperature control (<100°C) during cyclization prevents decomposition.
  • Anhydrous conditions for halogenation ensure high regioselectivity .

How is the structure of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone characterized?

Methodological Answer:

  • X-ray Crystallography: reports crystal structures of related pyridazinones, confirming planar geometry and hydrogen bonding patterns (e.g., C=O···H-N interactions).
  • Spectroscopy:
    • ¹H/¹³C NMR: Aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbon (δ 160–165 ppm) are diagnostic .
    • IR: Strong absorption at 1680–1700 cm⁻¹ for the lactam C=O group .
  • Hirshfeld Surface Analysis: Used to quantify intermolecular interactions (e.g., Cl···H contacts contribute ~12% to crystal packing, ).

Advanced Research Questions

How do chloro-substituent positions (4,5 vs. 5,6) affect the compound’s bioactivity?

Methodological Answer:

  • Comparative SAR Studies:
    • Antiplatelet Activity: 6-Phenyl-3(2H)-pyridazinones with 4,5-dichloro substitution ( ) show enhanced activity (IC₅₀ ~10 µM) compared to non-chlorinated analogs, likely due to increased lipophilicity and electron-withdrawing effects stabilizing receptor binding .
    • Cardiotonic Activity: 4,5-Dichloro derivatives (e.g., compound 22 in ) exhibit stronger positive inotropic effects (EC₅₀ ~0.1 µM) than 5,6-dichloro isomers, attributed to improved π-stacking with cardiac phosphodiesterase III .
  • Validation: Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of isomers to target proteins .

How can researchers resolve contradictions in reported antiplatelet activity data across studies?

Methodological Answer:

  • Potential Causes:
    • Assay Variability: Differences in ADP-induced platelet aggregation protocols (e.g., platelet-rich plasma vs. whole blood).
    • Purity: Impurities in commercial samples (e.g., lists 98% purity; lower grades may contain inactive byproducts).
  • Resolution Strategies:
    • Standardized Protocols: Adopt ISTH guidelines for platelet function testing.
    • HPLC-Purity Correlation: Validate bioactivity using ≥98% pure compound (TCI Chemicals, ) and compare dose-response curves across labs .

What in vitro and in vivo models are optimal for evaluating the compound’s therapeutic potential?

Methodological Answer:

  • In Vitro:
    • Platelet Aggregation: Human platelet-rich plasma stimulated with collagen/ADP (IC₅₀ determination via turbidimetry, ).
    • Cardiotonic Activity: Isolated guinea pig atria to measure force of contraction ().
  • In Vivo:
    • Thrombosis Models: Ferric chloride-induced carotid artery injury in rats (dose range: 1–10 mg/kg, i.v.).
    • Antiulcer Activity: Stress-induced gastric ulcers in rats (oral administration; compare lesion index vs. omeprazole, ).

How can computational methods guide the optimization of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone derivatives?

Methodological Answer:

  • QSAR Modeling: Use CoMFA/CoMSIA to correlate substituent effects (e.g., Cl, phenyl) with bioactivity. For example, electron-withdrawing groups at C-4 enhance PDE-III inhibition .
  • Molecular Dynamics (MD): Simulate binding stability to P2Y₁₂ receptors (antiplatelet target) over 100 ns trajectories; identify key residues (e.g., Arg256) for hydrogen bonding .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.